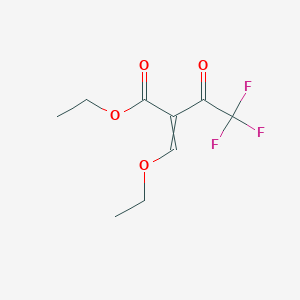

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

Description

Properties

IUPAC Name |

ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGGOXOLHQANRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C(F)(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199131 | |

| Record name | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-55-1 | |

| Record name | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

CAS Number: 571-55-1

Introduction: The Strategic Importance of Fluorinated Synthons

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing pharmacological and physicochemical properties. The trifluoromethyl group (CF₃), in particular, is a bioisostere for numerous functional groups and can significantly improve metabolic stability, lipophilicity, and binding affinity. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate, a polyfunctionalized building block, has emerged as a pivotal intermediate for the synthesis of complex fluorinated molecules. Its unique combination of a trifluoroacetyl group, an enol ether, and an ester functionality provides a versatile platform for a variety of chemical transformations, most notably in the construction of trifluoromethyl-substituted heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth technical overview of its synthesis, properties, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 571-55-1 | [3] |

| Molecular Formula | C₉H₁₁F₃O₄ | [3] |

| Molecular Weight | 240.18 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 80-82 °C at 1 mmHg | |

| Density | 1.235 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4270-1.4320 | [4] |

Spectroscopic Data for Structural Elucidation

The structural integrity of this compound is confirmed by the following spectroscopic data. This data is crucial for reaction monitoring and quality control.

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, =CH), 4.38 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.29 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 182.5 (q, J = 36.4 Hz, C=O), 165.4 (s, C=O), 161.9 (s, =CH), 117.0 (q, J = 291.9 Hz, CF₃), 108.8 (s, C=), 70.1 (s, OCH₂), 62.0 (s, OCH₂), 14.2 (s, CH₃), 13.8 (s, CH₃).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -70.9 (s).

Synthesis Pathway: From Precursor to Product

The synthesis of this compound is typically a two-step process, starting from readily available materials. The causality behind the choice of reagents and conditions is critical for a successful and scalable synthesis.

Step 1: Synthesis of the Precursor, Ethyl 4,4,4-trifluoroacetoacetate

The foundational step is a Claisen condensation between ethyl trifluoroacetate and ethyl acetate, catalyzed by a strong base like sodium ethoxide.[5] The use of sodium ethoxide is advantageous as it is a non-nucleophilic base that minimizes side reactions. The reaction is driven to completion by the formation of the stable enolate of the β-ketoester product.

Caption: Synthesis of the key precursor via Claisen condensation.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add ethyl acetate (1.5 eq) at room temperature under an inert atmosphere.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add ethyl trifluoroacetate (1.0 eq) dropwise, maintaining the internal temperature below 10 °C. The addition is exothermic, and careful temperature control is crucial to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture with aqueous hydrochloric acid to a pH of ~2-3.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure ethyl 4,4,4-trifluoroacetoacetate.

Step 2: Synthesis of this compound

The target molecule is synthesized by reacting ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride.[6] Acetic anhydride acts as a dehydrating agent, driving the reaction towards the formation of the enol ether by removing the ethanol byproduct.

Caption: Final synthesis step to the target molecule.

Experimental Protocol: Synthesis of this compound

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq).

-

Add acetic anhydride (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically around 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess acetic anhydride and other volatile components by vacuum distillation.

-

The residue, which is the crude product, can be further purified by fractional vacuum distillation to obtain the final product as a mixture of cis and trans isomers.

Applications in Drug Discovery and Development: A Gateway to Trifluoromethylated Pyrazoles

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of trifluoromethyl-substituted pyrazoles.[7][8] Pyrazoles are a class of heterocyclic compounds that are prevalent in a wide range of pharmaceuticals due to their diverse biological activities. The reaction of this compound with hydrazine or its derivatives provides a straightforward and efficient route to these valuable scaffolds.

A notable example is in the synthesis of intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). The general reaction scheme involves the condensation of the butoxyrate with a hydrazine, followed by cyclization to form the pyrazole ring.

Caption: General scheme for pyrazole synthesis.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its efficient two-step synthesis from readily available starting materials and its ability to serve as a precursor to trifluoromethyl-substituted pyrazoles make it an indispensable tool for researchers in drug discovery and agrochemical development. The strategic use of this synthon allows for the introduction of the trifluoromethyl group, which can impart desirable properties to the target molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable scientists to fully exploit its potential in the creation of novel and impactful chemical entities.

References

- Google Patents.

-

PubChem. Ethyl (2E)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate. Accessed January 21, 2026. [Link]

- Google Patents.

-

PubChem. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. Accessed January 21, 2026. [Link]

- Kudyakova, Y. S., et al. "DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)

-

PubChem. Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. Accessed January 21, 2026. [Link]

- Google Patents.

-

Kudyakova, Y. S., et al. "Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate." ResearchGate, 2021. [Link]

-

Thermo Fisher Scientific. Ethyl 2-ethoxymethylene-4,4,4-trifluoro-3-oxobutyrate, 97%. Accessed January 21, 2026. [Link]

-

El-Faham, A., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, vol. 26, no. 1, 2021, p. 119. [Link]

Sources

- 1. CN114315577B - A method for synthesizing ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | C9H11F3O4 | CID 4685753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

Section 1: Introduction and Strategic Importance

This compound is a pivotal fluorinated building block in modern organic synthesis. Its strategic value for researchers and drug development professionals lies in the unique combination of three key functional moieties: a trifluoroacetyl group, an ethyl ester, and an electron-rich ethoxymethylene group. The presence of the trifluoromethyl (CF₃) group is particularly significant, as its incorporation into molecular scaffolds can dramatically enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2]

This compound serves as a versatile intermediate in the synthesis of a wide array of complex molecules, from biologically active pharmaceuticals and agrochemicals to advanced fluorinated polymers.[1] Understanding its physical properties is not merely an academic exercise; it is the foundation for successful reaction design, process scale-up, quality control, and safe handling. This guide provides a comprehensive analysis of these properties, grounded in experimental data and practical insights to support your research and development endeavors.

Section 2: Chemical Identity

Accurate identification is the first step in any rigorous scientific protocol. The compound is identified by several key descriptors and exists as a mixture of cis and trans isomers.[3]

| Identifier | Value |

| IUPAC Name | ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate[4][5] |

| CAS Number | 571-55-1[1][3][4][5][6][7][8][9] |

| Synonyms | 2-(Ethoxymethylene)-4,4,4-trifluoro-3-oxobutyric acid ethyl ester, Ethyl 3-ethoxy-2-(2,2,2-trifluoroacetyl)acrylate[1][6][8][9] |

| Molecular Formula | C₉H₁₁F₃O₄[1][3][4][5][6][8][9] |

| Molecular Weight | 240.18 g/mol [1][3][4][5][6][8][9] |

| SMILES | CCOC=C(C(=O)C(F)(F)F)C(=O)OCC[4][5][10] |

| InChIKey | XNGGOXOLHQANRB-UHFFFAOYSA-N[4][5] |

Section 3: Core Physical Properties: A Quantitative Overview

The following table summarizes the experimentally determined physical properties of this compound. These values are critical for predicting the compound's behavior in various solvents and under different thermal conditions.

| Property | Value | Source(s) |

| Appearance | Light orange to yellow to green clear liquid | [1][9] |

| Slightly pale yellow liquid | [7] | |

| Clear colorless to pale yellow liquid | [5] | |

| Boiling Point | 120 °C at 10 mmHg 80-82 °C at 1 mmHg | [1][6][9] [8] |

| Density | 1.235 g/mL at 25 °C 1.24 g/mL (temp. not specified) | [8] [1][9] |

| Refractive Index | n20/D 1.4270 - 1.4320 | [5] |

| n20/D 1.429 | ||

| Flash Point | 104.0 °C (219.2 °F) - closed cup | [9] |

| Purity (Typical) | ≥96.0% (by GC) | [1][5][7][9] |

Section 4: Structural Rationale for Physical Properties

The observed physical properties are a direct consequence of the compound's molecular structure. The interplay between its highly electronegative trifluoromethyl group and its polarizable conjugated system dictates its physical behavior.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. scbt.com [scbt.com]

- 4. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | C9H11F3O4 | CID 4685753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 6. labsolu.ca [labsolu.ca]

- 7. labproinc.com [labproinc.com]

- 8. This compound | 571-55-1 [buyersguidechem.com]

- 9. This compound | 571-55-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. aldlab.com [aldlab.com]

An In-depth Technical Guide to Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate, a versatile fluorinated building block with significant applications in pharmaceutical, agrochemical, and material science research. This document delves into the compound's chemical structure, physicochemical properties, detailed synthesis protocols, and its utility as a precursor for complex heterocyclic molecules. Special emphasis is placed on the practical aspects of its synthesis and its conversion to trifluoromethyl-substituted pyrazoles, which are key scaffolds in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique reactivity of this valuable intermediate.

Introduction and Structural Elucidation

This compound, also known by synonyms such as Ethyl 3-ethoxy-2-(2,2,2-trifluoroacetyl)acrylate, is a multifunctional organic compound.[1] Its structure is characterized by an ethyl ester, an ethoxymethylene group, a ketone, and a terminal trifluoromethyl moiety. This unique combination of functional groups imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis.[1] The trifluoromethyl group, in particular, is of high interest in medicinal chemistry as its incorporation into bioactive molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.

The presence of the electron-withdrawing trifluoroacetyl and ethyl ester groups flanking an electron-rich enol ether system makes the molecule susceptible to a variety of nucleophilic attacks and cycloaddition reactions. The compound typically exists as a mixture of cis and trans isomers, though the specific isomeric ratio is often not specified in commercial sources.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of the title compound is provided below. This data is essential for safe handling, storage, and experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 571-55-1 | [1][2] |

| Molecular Formula | C₉H₁₁F₃O₄ | [1] |

| Molecular Weight | 240.18 g/mol | [1][3] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Boiling Point | 80-82 °C at 1 mmHg (120 °C at 10 mmHg) | [1][2] |

| Density | 1.235 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.429 - 1.430 | [1][2] |

| Storage Conditions | 2-8 °C | [1][2] |

Table 2: GHS Hazard and Precautionary Statements

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [3] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [3] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [3] |

Note: This data is aggregated from multiple sources and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Synthesis of this compound

The most common and direct method for the synthesis of the title compound is the reaction of ethyl 4,4,4-trifluoroacetoacetate with an orthoformate, typically triethyl orthoformate, often in the presence of acetic anhydride which acts as a water scavenger.

Caption: General workflow for the synthesis of the title compound.

Synthesis of the Precursor: Ethyl 4,4,4-trifluoroacetoacetate

The starting material, ethyl 4,4,4-trifluoroacetoacetate, can be synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate using a strong base such as sodium ethoxide.

Experimental Protocol (Adapted from similar procedures)

-

Prepare Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add absolute ethanol. Carefully add sodium metal in portions to the stirred ethanol.

-

Reaction Setup: Once all the sodium has reacted, add an appropriate organic solvent (e.g., cyclohexane).

-

Addition of Reactants: Cool the mixture in an ice bath and add ethyl trifluoroacetate dropwise. Following this, add anhydrous ethyl acetate dropwise, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture and carefully acidify with a suitable acid (e.g., dilute sulfuric acid or formic acid) to pH ~5-6. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain pure ethyl 4,4,4-trifluoroacetoacetate.

Synthesis of this compound

Experimental Protocol (Adapted from analogous procedures for difluoro compounds)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.), triethyl orthoformate (1.2-1.5 eq.), and acetic anhydride (1.2-1.5 eq.).

-

Reaction: Heat the mixture in an oil bath to 120-140 °C. Low-boiling byproducts (ethanol and ethyl acetate) will begin to distill off. Continue heating for 2-4 hours, or until the distillation of byproducts ceases.

-

Purification: After cooling the reaction mixture to room temperature, purify the resulting crude product directly by vacuum distillation to yield this compound as a pale yellow liquid.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~ 7.5-8.0 ppm (s, 1H): Olefinic proton of the ethoxymethylene group (=CH-O).

-

~ 4.1-4.4 ppm (q, 2H): Methylene protons of the ethoxy group (-O-CH₂-CH₃).

-

~ 4.0-4.3 ppm (q, 2H): Methylene protons of the ethyl ester group (-CO₂-CH₂-CH₃).

-

~ 1.2-1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-O-CH₂-CH₃).

-

~ 1.1-1.4 ppm (t, 3H): Methyl protons of the ethyl ester group (-CO₂-CH₂-CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~ 180-190 ppm (q): Ketone carbonyl carbon (C=O), showing quartet splitting due to coupling with the three fluorine atoms.

-

~ 160-165 ppm: Ester carbonyl carbon (-CO₂Et).

-

~ 155-160 ppm: Olefinic carbon attached to the ethoxy group (=CH-O).

-

~ 115-120 ppm (q): Trifluoromethyl carbon (-CF₃), showing a strong quartet.

-

~ 100-110 ppm: Olefinic carbon attached to the two carbonyl groups.

-

~ 65-70 ppm: Methylene carbon of the ethoxy group (-O-CH₂-).

-

~ 60-65 ppm: Methylene carbon of the ethyl ester group (-CO₂-CH₂-).

-

~ 13-15 ppm: Methyl carbons of the two ethyl groups.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

A single sharp singlet is expected in the range of -70 to -80 ppm (relative to CFCl₃), characteristic of a trifluoromethyl group attached to a carbonyl.

IR (Infrared) Spectroscopy:

-

~ 1700-1740 cm⁻¹: Strong C=O stretching vibrations from the ketone and ester carbonyl groups.

-

~ 1600-1640 cm⁻¹: C=C stretching vibration of the enol ether.

-

~ 1100-1300 cm⁻¹: Strong C-F stretching vibrations of the trifluoromethyl group.

-

~ 1000-1150 cm⁻¹: C-O stretching vibrations of the ether and ester groups.

Mass Spectrometry (MS):

-

EI-MS: The molecular ion peak (M⁺) at m/z = 240 would be expected, although it may be weak. Common fragmentation patterns would include the loss of an ethoxy group (-45), an ethyl group (-29), and cleavage of the trifluoroacetyl group.

Chemical Reactivity and Synthetic Applications

The title compound is a versatile synthon, primarily used for the construction of fluorinated heterocyclic systems. Its most prominent application is in the synthesis of trifluoromethyl-substituted pyrazoles.

Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

The reaction of this compound with hydrazine proceeds via a cyclocondensation reaction to afford the corresponding pyrazole. This reaction is a cornerstone for creating a variety of biologically active molecules.

Caption: Reaction scheme for the synthesis of a trifluoromethyl-pyrazole.

Plausible Reaction Mechanism:

-

Nucleophilic Attack: The terminal nitrogen of hydrazine acts as a nucleophile and attacks the electrophilic carbon of the enol ether.

-

Elimination: This is followed by the elimination of an ethanol molecule.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the ketone carbonyl carbon.

-

Dehydration: A molecule of water is eliminated to form the stable aromatic pyrazole ring.

Experimental Protocol (Adapted from general pyrazole synthesis procedures)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as absolute ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.0-1.2 eq.) dropwise to the solution at room temperature. A catalytic amount of a weak acid like acetic acid can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Isolation: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Detrifluoroacetylation

Under certain conditions, particularly with fluoride ion sources like cesium fluoride, the compound can undergo an unexpected detrifluoroacetylation reaction.[3] This involves the cleavage of the C-C bond between the trifluoroacetyl group and the main carbon skeleton. This reactivity, while potentially a side reaction in some cases, can also be exploited for novel synthetic transformations.[4]

Conclusion

This compound is a highly functionalized and reactive building block that serves as a gateway to a wide array of complex fluorinated molecules. Its utility in the synthesis of trifluoromethyl-pyrazoles underscores its importance in modern medicinal and agrochemical research. While the lack of readily available experimental spectroscopic data in public literature presents a challenge, the well-established reactivity patterns and analogous procedures provide a solid foundation for its use in the laboratory. This guide has provided a detailed, practical framework for the synthesis, handling, and application of this valuable compound, empowering researchers to harness its full synthetic potential.

References

-

PubChem. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. [Link]

-

Kudyakova, Y. S., et al. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | C9H12F2O4 | CID 44185486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | C9H11F3O4 | CID 4685753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. elar.urfu.ru [elar.urfu.ru]

The Versatile Building Block: A Technical Guide to Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate the physicochemical and biological properties of active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethyl (CF₃) group, in particular, is a bioisostere for various functional groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate emerges as a pivotal reagent in this context, offering a synthetically versatile platform for the introduction of the trifluoromethyl moiety into a diverse array of heterocyclic and carbocyclic systems. This technical guide provides an in-depth exploration of this valuable building block, encompassing its chemical identity, synthesis, reactivity, and key applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and supplier catalogs. A comprehensive understanding of these synonyms is crucial for effective literature searches and procurement.

| Systematic & Common Names | CAS Number |

| This compound | 571-55-1[1][2][3] |

| Ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate[3] | |

| Ethyl (ethoxymethylene)trifluoroacetoacetate[3] | |

| 2-(Ethoxymethylene)-4,4,4-trifluoro-3-oxobutyric acid ethyl ester[4] | |

| Ethyl 3-ethoxy-2-(2,2,2-trifluoroacetyl)acrylate[3][4] | |

| 3-Ethoxy-2-(2,2,2-trifluoroacetyl)acrylic acid ethyl ester[4] | |

| 4-Ethoxy-1,1,1-trifluoro-3-oxo-but-4-en-2-oic acid ethyl ester |

Physicochemical and Spectroscopic Profile

A thorough characterization of a reagent is fundamental to its effective application. The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁F₃O₄ | [1][2] |

| Molecular Weight | 240.18 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 80-82 °C at 1 mmHg | [6] |

| Density | 1.235 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.429 | [6] |

Table 2.2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.77 (s, 1H, =CH), 4.30 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.23 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.31 (t, J=7.1 Hz, 3H, OCH₂CH₃). |

| ¹³C NMR (CDCl₃) | Data not explicitly found in the provided search results. |

| Mass Spectrometry (MS) | Data not explicitly found in the provided search results. |

| Infrared (IR) Spectroscopy | Data not explicitly found in the provided search results. |

Synthesis of this compound

The reliable synthesis of this key building block is of paramount importance for its widespread application. A common and efficient method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride.

Reaction Scheme

Caption: Synthesis of the target compound.

Step-by-Step Experimental Protocol

The following protocol is adapted from established literature procedures.[7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

-

Reagent Addition: Add acetic anhydride (as solvent) and triethoxymethane (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 135 °C and maintain this temperature with continuous stirring for 18 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the brown mixture under reduced pressure to remove the volatile components.

-

Product: The resulting brown oil is ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (typically in high yield, e.g., 97.1%), which can often be used in subsequent steps without further purification.[7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its unique combination of functional groups: an electrophilic trifluoroacetyl group, a nucleophilic enol ether, and an ester moiety. This arrangement allows for a rich and diverse reactivity profile.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

A cornerstone application of this reagent is in the synthesis of trifluoromethyl-substituted pyrazoles, a privileged scaffold in medicinal chemistry and agrochemistry. The reaction proceeds via a condensation-cyclization cascade with hydrazine derivatives.

The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classic method known as the Knorr pyrazole synthesis. In this case, this compound serves as the trifluoromethylated 1,3-dicarbonyl equivalent.

Caption: Knorr synthesis of trifluoromethyl pyrazoles.

The reaction is believed to proceed through an initial nucleophilic attack of the hydrazine at the ethoxymethylene carbon, followed by an intramolecular condensation and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the reaction is dictated by the differential reactivity of the two carbonyl-like groups.

The trifluoromethyl-pyrazole motif is a key component in several commercially successful products:

-

Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis. Its synthesis involves the condensation of a diketone precursor, which can be derived from trifluoromethylated building blocks, with a substituted phenylhydrazine.[6][8][9][10] The trifluoromethyl group is crucial for its COX-2 selectivity.

-

Fipronil: A broad-spectrum insecticide. The synthesis of Fipronil involves the formation of a trifluoromethyl-substituted pyrazole core.[4][7][11][12]

Detrifluoroacetylation: A Unique Transformation

Under specific conditions, this compound can undergo an unusual detrifluoroacetylation reaction. This process involves the cleavage of the C-C bond and the elimination of the trifluoroacetyl group.[12][13]

This transformation has been observed to occur in the presence of nucleophiles, leading to the formation of unexpected, yet synthetically interesting, products. For instance, reaction with cesium fluoride can lead to the formation of symmetrical trisubstituted benzene derivatives through a proposed cascade of detrifluoroacetylation, addition-elimination, and cyclization.[13]

Caption: Detrifluoroacetylation and subsequent cyclization.

The proposed mechanism involves the nucleophilic attack on the carbonyl of the trifluoroacetyl group, leading to a tetrahedral intermediate that collapses to cleave the C-C bond. The resulting enolate is then poised for further reaction. This unique reactivity highlights the importance of understanding the subtle electronic effects of the trifluoromethyl group.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of fluorine-containing molecules. Its accessibility, well-defined reactivity, and the strategic importance of the trifluoromethyl group in medicinal and materials chemistry underscore its significance for researchers and drug development professionals. A thorough understanding of its chemical identity, synthesis, and reactivity, as outlined in this guide, will undoubtedly facilitate innovation and the development of novel molecular entities with enhanced properties and functions.

References

-

AERU. (n.d.). Fipronil (Ref: BAS 350l). University of Hertfordshire. Retrieved from [Link]

- Kudyakova, Y. S., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)

- Kudyakova, Y. S., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2021). Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate.

- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry.

- Chyu, A., et al. (2022). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl)

- Özdemir, A., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules.

- G.D. Searle & Co. (2000). Process for synthesis of fipronil.

-

PubChem. (n.d.). Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Bayer CropScience AG. (2010). Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.

Sources

- 1. This compound,mixture of cis and trans 96 571-55-1 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | C9H11F3O4 | CID 4685753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fipronil synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scilit.com [scilit.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]

- 12. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]

- 13. allindianpatents.com [allindianpatents.com]

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate: A Comprehensive Guide to Reactivity, Stability, and Synthetic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate (EEMTFOB) is a highly versatile and reactive fluorinated building block crucial to the fields of pharmaceutical development, agrochemical synthesis, and materials science.[1] Its unique molecular architecture, featuring a trifluoromethyl group, a β-alkoxy-α,β-unsaturated ketone system, and an ethyl ester, provides a powerful platform for constructing complex fluorinated molecules.[1] The strategic incorporation of the trifluoromethyl group is a well-established method for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity.[2][3] This guide offers an in-depth exploration of the synthesis, core reactivity, and stability profile of EEMTFOB, providing field-proven insights and detailed protocols to enable its effective use in research and development.

The Strategic Profile of a Fluorinated Synthon

Unveiling the Molecule: Structure and Physicochemical Properties

EEMTFOB, with CAS Number 571-55-1, is a combustible liquid, often appearing as a colorless to slightly pale yellow oil.[4] It is typically supplied as a mixture of cis and trans isomers.[5] The molecule's power lies in the electronic interplay of its functional groups. The potent electron-withdrawing trifluoromethyl (CF₃) group significantly influences the electron density across the entire molecule, activating the enone system for a variety of chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 571-55-1 | [6] |

| Molecular Formula | C₉H₁₁F₃O₄ | |

| Molecular Weight | 240.18 g/mol | [7] |

| Form | Liquid | |

| Boiling Point | 80-82 °C at 1 mmHg | |

| Density | 1.235 g/mL at 25 °C | |

| Refractive Index | n20/D 1.429 | |

| Storage Temperature | 2-8°C |

Synthetic Importance

EEMTFOB is a cornerstone intermediate for synthesizing a wide array of fluorinated compounds. Its applications are particularly prominent in:

-

Pharmaceutical Development : It serves as a precursor for various pharmaceuticals, where the CF₃ group can enhance drug efficacy and specificity.[1]

-

Agricultural Chemistry : It is used to formulate advanced agrochemicals, contributing to pest control solutions.[1]

-

Material Science : The compound is integrated into polymer formulations to improve thermal stability and chemical resistance.[1]

Synthesis and Purification

The Primary Synthetic Pathway

The most common and efficient synthesis of EEMTFOB involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with an orthoformate, typically triethyl orthoformate, often in the presence of an acid anhydride like acetic anhydride.

The causality behind this choice is rooted in classic enol ether formation chemistry. The ethyl 4,4,4-trifluoroacetoacetate provides the core carbon skeleton. The triethyl orthoformate acts as the source for the ethoxymethylene group (=CH-OEt). Acetic anhydride serves a dual purpose: it acts as a dehydrating agent, driving the equilibrium towards the product by removing the ethanol formed during the reaction, and it can also facilitate the reaction as a catalyst. The resulting product is often a brown oil that can be used directly or purified via vacuum distillation for higher purity applications.[8]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for synthesizing EEMTFOB. It is a self-validating system; successful synthesis will be confirmed by the expected physical properties and spectroscopic data of the final product.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and acetic anhydride (1.2 eq).

-

Reagent Addition: Slowly add triethyl orthoformate (1.1 eq) to the stirred mixture.

-

Thermal Conditions: Heat the reaction mixture to reflux (typically around 120-140°C) and maintain for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, allow the mixture to cool to room temperature. The excess acetic anhydride and other volatile byproducts are removed under reduced pressure. The crude product, a brown oil, is then purified by vacuum distillation (e.g., at 80-82 °C/1 mmHg) to yield pure EEMTFOB.[8]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of EEMTFOB.

The Core Reactivity Profile

The reactivity of EEMTFOB is dominated by its electrophilic nature, making it an excellent substrate for reactions with a wide range of nucleophiles.

Reactions with Nucleophiles: A Gateway to Heterocycles

The enone system is highly polarized. The C2 position is electron-deficient due to the influence of the adjacent ester and ketone groups, while the C1 carbon of the ethoxymethylene group is the site of nucleophilic attack in an addition-elimination sequence. This reactivity is the cornerstone of its use in synthesizing substituted pyrimidines, pyridines, and other heterocyclic systems.

Mechanism: The reaction typically proceeds via a nucleophilic attack at the C1 carbon, followed by the elimination of ethanol. When a dinucleophile (e.g., an amidine or urea) is used, this is followed by a second intramolecular cyclization step, leading to the formation of a stable heterocyclic ring.

Caption: Generalized reaction pathway with nucleophiles.

An Unexpected Pathway: Detrifluoroacetylation

While robust, the trifluoroacetyl group is not inert. Under specific, typically basic or nucleophilic conditions, an unexpected cleavage of the C-C bond between the trifluoroacetyl group and the main carbon skeleton can occur. This process is known as detrifluoroacetylation.

For instance, reacting EEMTFOB with cesium fluoride (CsF) under mild conditions does not lead to trifluoromethylation but instead triggers a cascade reaction.[9] This process involves detrifluoroacetylation, followed by an addition-elimination and cyclization of three molecules of the resulting intermediate to form triethyl 1,3,5-benzenetricarboxylate.[9] This reactivity highlights a critical consideration for experimental design: the choice of base/nucleophile can dramatically alter the reaction outcome, potentially leading to the complete loss of the valuable CF₃ group.[9][10]

Stability and Handling

A thorough understanding of EEMTFOB's stability is paramount for its safe handling, storage, and successful application in multi-step syntheses.

Stability Profile

-

Thermal Stability : The compound is noted to be heat-sensitive.[4] While it can be purified by vacuum distillation, prolonged exposure to high temperatures should be avoided to prevent decomposition. Reactions should be conducted at the lowest effective temperature.

-

Hydrolytic Stability : As an enol ether and an ester, EEMTFOB is susceptible to hydrolysis under both acidic and basic conditions. Strong acids or bases will readily cleave the ethoxymethylene and ethyl ester groups. Therefore, anhydrous conditions are recommended for most reactions, and aqueous workups should be performed under neutral or mildly acidic conditions, preferably at low temperatures.

-

Incompatible Materials : Strong acids, strong bases, and strong reducing agents should be avoided as they can cause vigorous reactions or decomposition.[11]

Recommended Storage and Handling Protocols

Proper handling ensures both the safety of the researcher and the integrity of the compound.

| Parameter | Recommendation | Rationale & Source(s) |

| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. | To minimize thermal and hydrolytic degradation.[12] |

| Handling | Handle in a well-ventilated area or fume hood. Avoid dust formation. | To prevent inhalation of vapors.[12] |

| PPE | Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. | The compound causes serious eye and skin irritation.[7][12] |

| Spills | Collect spillage and arrange for disposal. Prevent further leakage if safe to do so. | To mitigate environmental and personal exposure.[12] |

Conclusion and Future Outlook

This compound is a powerful and versatile synthon whose reactivity is central to the development of novel fluorinated molecules. Its utility in constructing complex heterocyclic systems is well-established. However, researchers must remain cognizant of its stability limitations and the potential for unexpected side reactions, such as detrifluoroacetylation. Future research will likely continue to expand its application in asymmetric catalysis and the synthesis of increasingly complex and potent pharmaceutical and agrochemical agents.

References

-

Kudyakova, Y. S., et al. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. MOSM2019 Conference Abstract. [Link]

- Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.

-

This compound, 25 grams. CP Lab Safety. [Link]

-

Kudyakova, Y. S., et al. (2019). Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate. ResearchGate. [Link]

-

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. PubChem. [Link]

-

β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. labproinc.com [labproinc.com]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | C9H11F3O4 | CID 4685753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this versatile fluorinated building block.

This compound (CAS No. 571-55-1) is a valuable intermediate in organic synthesis, particularly in the preparation of fluorine-containing heterocyclic compounds. Its trifluoromethyl group and reactive ethoxymethylene moiety make it a key component in the synthesis of novel pharmaceutical and agrochemical agents. Accurate spectroscopic characterization is paramount for confirming its structure and purity, ensuring the reliability of subsequent synthetic transformations.

Molecular Structure

The structure of this compound, with the IUPAC name ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate, is presented below.[1] The molecule exists as a mixture of cis and trans isomers.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete characterization. The data presented here is a hypothetical representation based on established principles of NMR spectroscopy.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | triplet | 3H | -OCH₂CH ₃ |

| ~1.40 | triplet | 3H | -COOCH₂CH ₃ |

| ~4.30 | quartet | 2H | -OCH ₂CH₃ |

| ~4.35 | quartet | 2H | -COOCH ₂CH₃ |

| ~7.90 | singlet | 1H | =CH -O |

Interpretation: The two ethyl groups are expected to show distinct signals due to their different chemical environments (one is an ethoxy group, the other an ethyl ester). Each ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, arising from coupling with the adjacent methylene and methyl groups, respectively. The vinyl proton (=CH-O) is expected to appear as a singlet in the downfield region due to the deshielding effect of the adjacent oxygen and the carbonyl group.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~14.0 | -OCH₂C H₃ |

| ~14.2 | -COOCH₂C H₃ |

| ~63.0 | -COOC H₂CH₃ |

| ~70.0 | -OC H₂CH₃ |

| ~110.0 | =C (COOEt)C(=O)CF₃ |

| ~116.0 (q) | C F₃ |

| ~160.0 | =C H-O |

| ~165.0 | -C OOCH₂CH₃ |

| ~180.0 (q) | -C (=O)CF₃ |

Interpretation: The spectrum is expected to show nine distinct carbon signals. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the trifluoroacetyl group will also likely show a quartet with a smaller coupling constant. The other carbon signals are assigned based on their expected chemical environments.

¹⁹F NMR (Fluorine NMR)

¹⁹F NMR is particularly informative for fluorinated compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -72.0 | singlet | -CF ₃ |

Interpretation: The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to give a single signal, a singlet, in the ¹⁹F NMR spectrum, as there are no adjacent protons to couple with. The chemical shift is typical for a CF₃ group adjacent to a carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester carbonyl) |

| ~1680 | C=O stretch (keto carbonyl) |

| ~1610 | C=C stretch (alkene) |

| ~1250, 1150 | C-F stretch |

| ~1100 | C-O stretch (ether and ester) |

Interpretation: The IR spectrum is expected to show strong absorption bands for the two carbonyl groups (ester and ketone). The C=C double bond will also give a characteristic absorption. The strong absorptions in the 1250-1150 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Assignment |

| 240 | [M]⁺ (Molecular ion) |

| 211 | [M - C₂H₅]⁺ |

| 195 | [M - OC₂H₅]⁺ |

| 171 | [M - COOC₂H₅]⁺ |

| 69 | [CF₃]⁺ |

Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 240, corresponding to the molecular weight of the compound (C₉H₁₁F₃O₄).[2][3] Common fragmentation pathways would involve the loss of the ethyl group, the ethoxy group, or the entire ethyl ester group. A prominent peak at m/z 69, corresponding to the stable trifluoromethyl cation, is also anticipated.

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a suitable NMR spectrometer, typically at a frequency of 376 MHz for a 400 MHz instrument. Use a suitable fluorine-containing standard if necessary.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in all spectra.

IR Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Caption: A simplified representation of a possible fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While based on hypothetical data due to the absence of a comprehensive published experimental record, the interpretations are grounded in fundamental spectroscopic principles. The provided protocols offer a solid foundation for researchers to acquire and analyze the necessary data for the unambiguous characterization of this important synthetic intermediate.

References

-

PubChem. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. [Link]

Sources

The Trifluoromethyl Group: A Synthetic Chemist's Guide to Unlocking Molecular Potential

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its unique and potent electronic properties allow for the fine-tuning of a molecule's physicochemical characteristics, often leading to dramatic improvements in metabolic stability, lipophilicity, bioavailability, and binding affinity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key features of trifluoromethylated building blocks. We will delve into the fundamental properties of the CF₃ group, explore the major classes of trifluoromethylating reagents with detailed experimental protocols, and discuss the causality behind key experimental choices, thereby offering a practical framework for the successful implementation of trifluoromethylation strategies in synthesis.

The Unique Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its profound impact on a molecule's properties stems from the high electronegativity of the three fluorine atoms, which creates a powerful electron-withdrawing effect and a highly polarized C-F bond.[1]

Key Physicochemical Alterations:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This inherent strength makes the CF₃ group highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] By replacing a metabolically labile group, such as a methyl group, with a CF₃ group, chemists can effectively block sites of oxidative metabolism, leading to a longer in-vivo half-life and a more predictable pharmacokinetic profile.[2]

-

Lipophilicity: The CF₃ group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[2] This property is crucial for enhancing a molecule's ability to cross cellular membranes, a key factor in improving oral bioavailability.[3] However, the relationship between trifluoromethylation and lipophilicity is not always straightforward and can be influenced by the position of the group within the molecule.

-

Acidity and Basicity: As a potent electron-withdrawing group, the CF₃ moiety significantly increases the acidity of nearby protons. For example, trifluoroacetic acid is a much stronger acid than acetic acid. Conversely, it lowers the basicity of adjacent functional groups like amines.[4] This modulation of pKa can be critical for optimizing drug-receptor interactions and solubility.

-

Conformational Effects: The steric bulk of the trifluoromethyl group, which is comparable to an isopropyl group, can induce specific conformational preferences in a molecule.[1] This can be strategically employed to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a target protein.

Data Presentation: A Comparative Look at Substituent Properties

To better illustrate the distinct nature of the trifluoromethyl group, the following table compares some of its key physicochemical parameters with those of other common substituents.

| Property | -CF₃ | -CH₃ | -Cl | -H |

| Van der Waals Radius (Å) | 2.7 | 2.0 | 1.8 | 1.2 |

| Electronegativity (Pauling Scale) | 3.45 (group) | 2.3 (group) | 3.16 | 2.20 |

| Hammett Constant (σp) | +0.54 | -0.17 | +0.23 | 0.00 |

| Hansch-Fujita Lipophilicity (π) | +0.88 | +0.56 | +0.71 | 0.00 |

Data compiled from various sources.[1][4][5]

A Practical Guide to Trifluoromethylation Reactions: Reagents and Protocols

The introduction of a trifluoromethyl group can be achieved through various synthetic strategies, broadly categorized by the nature of the trifluoromethylating agent: nucleophilic, electrophilic, and radical. The choice of method is dictated by the substrate, the desired regioselectivity, and the tolerance of other functional groups within the molecule.

Nucleophilic Trifluoromethylation: The Power of "CF₃⁻"

Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion or its equivalent to an electrophilic substrate. This is one of the most established and widely used methods for creating C-CF₃ bonds.

Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is a cornerstone of nucleophilic trifluoromethylation. It is a stable, liquid reagent that, upon activation with a catalytic amount of a nucleophile (typically a fluoride source like TBAF), generates a transient trifluoromethide anion.[6]

Experimental Protocol: Trifluoromethylation of Benzaldehyde using TMSCF₃ and TBAF

This protocol describes the nucleophilic trifluoromethylation of an aldehyde, a common and reliable transformation.

Materials:

-

Benzaldehyde (1.0 equiv)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)

-

Tetrabutylammonium fluoride (TBAF) solution in THF (1 M, 0.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous HCl (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde (1.0 equiv) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

-

Add TMSCF₃ (1.5 equiv) to the solution via syringe.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred mixture. The reaction is often exothermic, and slow addition is crucial to maintain temperature control.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl (5 mL). Stir for 30 minutes to ensure complete hydrolysis of the intermediate silyl ether.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,2,2-trifluoro-1-phenylethan-1-ol.[7]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to moisture as water can protonate the trifluoromethide anion. Therefore, the use of anhydrous THF and an inert atmosphere is critical for high yields.

-

Catalytic TBAF: TBAF acts as an initiator, not a stoichiometric reagent. It activates the TMSCF₃ to generate the CF₃⁻ anion, which then participates in a catalytic cycle.[6]

-

Acidic Work-up: The initial product is a silyl ether, which is cleaved during the acidic work-up to yield the final alcohol product.[2]

Safety Precautions for Handling Organosilicon Compounds like TMSCF₃:

TMSCF₃ is a volatile and flammable liquid. It can cause skin and eye irritation.[8] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Electrophilic Trifluoromethylation: Taming "CF₃⁺"

Electrophilic trifluoromethylating agents deliver a trifluoromethyl cation equivalent to a nucleophilic substrate. These reagents are particularly useful for the trifluoromethylation of enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic systems.

Hypervalent iodine reagents, particularly Togni's reagents, have emerged as powerful and versatile electrophilic trifluoromethylating agents.[9] Togni Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) is a stable, crystalline solid that can trifluoromethylate a wide range of nucleophiles under mild conditions.[10]

Experimental Protocol: Ortho-Trifluoromethylation of a Phenol Derivative with Togni's Reagent II

This protocol demonstrates the selective C-H trifluoromethylation of a phenol derivative, a valuable transformation in drug discovery.

Materials:

-

Methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv)

-

Togni Reagent II (1.0 equiv)

-

Cesium carbonate (Cs₂CO₃) (catalytic amount)

-

Chloroform (CHCl₃), dried and degassed

-

Nitromethane (MeNO₂)

-

Hexanes

-

Dichloromethane (CH₂Cl₂)

Procedure:

Step 1: O-Trifluoromethylation

-

To a reaction flask, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), Togni Reagent II (1.0 equiv), and a catalytic amount of Cs₂CO₃.

-

Under an inert atmosphere, add dried and degassed CHCl₃.

-

Stir the reaction mixture at room temperature for the time required for complete conversion (monitor by TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate in vacuo.

-

The intermediate, methyl 4-(N-(trifluoromethoxy)acetamido)benzoate, can be purified by flash column chromatography.[11]

Step 2: Thermal OCF₃-Migration

-

In a pressure vessel, dissolve the purified intermediate from Step 1 in MeNO₂.

-

Seal the vessel and heat the reaction mixture to 120 °C for 20 hours behind a safety shield.

-

Cool the reaction to room temperature and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (eluting with a hexanes/CH₂Cl₂ gradient) to afford methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[11]

Causality Behind Experimental Choices:

-

Catalytic Base: The catalytic amount of Cs₂CO₃ facilitates the initial O-trifluoromethylation.

-

Thermal Rearrangement: The subsequent thermal step induces a rearrangement, migrating the trifluoromethoxy group to the ortho position of the aromatic ring.

-

High Temperature: The high temperature is necessary to overcome the activation energy for the rearrangement. The use of a sealed pressure vessel is required to reach the desired temperature with a volatile solvent like nitromethane.

Safety Precautions for Handling Hypervalent Iodine Reagents:

Hypervalent iodine reagents are oxidizing agents and can be thermally unstable, potentially decomposing exothermically.[12] While Togni's reagents are generally shelf-stable, they should be handled with care, stored in a cool place, and not subjected to high temperatures as solids.[9] Always consult the Safety Data Sheet (SDS) and perform a risk assessment before use.

Radical Trifluoromethylation: Harnessing the Power of "CF₃•"

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (CF₃•), which can then react with a variety of substrates, particularly electron-rich aromatic and heteroaromatic compounds. These methods are often advantageous due to their mild reaction conditions and high functional group tolerance.

Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois' reagent, is an inexpensive, stable, and easy-to-handle solid that serves as an excellent precursor to the trifluoromethyl radical.[13] In the presence of an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), it readily generates CF₃•.

Experimental Protocol: Radical Trifluoromethylation of Caffeine with CF₃SO₂Na

This protocol illustrates the trifluoromethylation of a heteroaromatic compound, a common application of radical-based methods.

Materials:

-

Caffeine (1.0 equiv)

-

Sodium trifluoromethanesulfinate (CF₃SO₂Na) (3.0 equiv)

-

tert-Butyl hydroperoxide (t-BuOOH, 70% in water) (5.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

In a round-bottom flask, prepare a biphasic mixture of caffeine (1.0 equiv) in CH₂Cl₂ and water.

-

Add Langlois' reagent (3.0 equiv) to the mixture.

-

To the vigorously stirred mixture, add t-BuOOH (5.0 equiv).

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 8-(trifluoromethyl)caffeine.[14]

Causality Behind Experimental Choices:

-

Oxidant: t-BuOOH is used to oxidize the sulfinate salt, leading to the extrusion of SO₂ and the formation of the trifluoromethyl radical.

-

Biphasic System: The use of a biphasic system can be advantageous for substrates with moderate polarity, facilitating both the reaction and the subsequent work-up.

-

Vigorous Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area and ensure efficient reaction between the components in the different phases.

Safety Precautions for Radical Reactions Involving Peroxides:

tert-Butyl hydroperoxide and other organic peroxides are strong oxidizing agents and can be explosive, especially when concentrated or heated.[15] They are also sensitive to shock and friction. Always handle peroxides with care, store them in a cool, dark place, and use appropriate shielding. Never distill peroxide-containing solutions to dryness.[16]

Visualization of Synthetic Strategies

To further clarify the workflows and mechanistic underpinnings of these key trifluoromethylation methods, the following diagrams are provided.

Diagram 1: Nucleophilic Trifluoromethylation Workflow

Caption: A typical workflow for nucleophilic trifluoromethylation using the Ruppert-Prakash reagent.

Diagram 2: Electrophilic Trifluoromethylation Mechanism

Caption: Simplified mechanism for the ortho-trifluoromethylation of phenols via an O-trifluoromethylated intermediate.

Diagram 3: Radical Trifluoromethylation Logic

Caption: Logical relationship for the generation and reaction of a trifluoromethyl radical.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its ability to profoundly modulate the key properties of organic molecules has cemented its importance in the development of new pharmaceuticals, agrochemicals, and materials. This guide has provided an in-depth overview of the core features of trifluoromethylated building blocks, from their fundamental physicochemical impact to practical, step-by-step protocols for their introduction via nucleophilic, electrophilic, and radical pathways.

By understanding the causality behind experimental choices—the "why" as well as the "how"—researchers can more effectively troubleshoot and optimize their synthetic strategies. The continued development of new, more efficient, and more selective trifluoromethylating reagents, coupled with a deeper understanding of their reaction mechanisms, will undoubtedly open up new avenues for the synthesis of complex and valuable trifluoromethylated compounds. As we move forward, the challenge will be to develop even more sustainable and atom-economical methods for trifluoromethylation, further expanding the reach and impact of this remarkable functional group.

References

-

Division of Research Safety. (2024). Peroxide-Forming Chemicals. University of Illinois Urbana-Champaign. [Link]

-

ACS Publications. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. [Link]

-

Concordia University. (n.d.). “Peroxide-Forming Chemicals” Safety Guidelines. [Link]

-

National Institutes of Health. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

University of North Carolina at Chapel Hill. (2025). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]

-

University of California, Los Angeles. (n.d.). Peroxides in depth discussion.pdf. [Link]

-

Lab Manager. (2025). Working Safely with Peroxides and Hydroperoxides in the Laboratory. [Link]

-

National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Wikipedia. (n.d.). Togni reagent II. [Link]

-

Synthetic Pages. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

ResearchGate. (2025). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

Organic Syntheses. (2013). Working with Hazardous Chemicals. [Link]

-

National Institutes of Health. (n.d.). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. [Link]

-

Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]

-

Wiley Online Library. (n.d.). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. [Link]

-

Organic Syntheses. (n.d.). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. [Link]

-

ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

-

ResearchGate. (2025). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. [Link]

-

Metaphysic. (n.d.). Hypervalent Iodine Reagents. [Link]

-

ResearchGate. (2025). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF 3 ) and Various Nucleophilic Catalysts in DMF. [Link]

-

ResearchGate. (n.d.). Scheme 34: Trifluoromethylation of aromatics with CF 3 SO 2 Na reported by Langlois. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. [Link]

-

Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

Beilstein Journals. (n.d.). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. [Link]

-